2,4-Dichloro-N-phenylbenzamide is a chemical compound with the molecular formula and a molecular weight of approximately 295.14 g/mol. This compound is categorized as an N-phenylbenzamide derivative, characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring. It is recognized for its potential applications in medicinal chemistry, particularly in the development of antibacterial and antifungal agents.
The compound can be synthesized through various chemical methods, often involving reactions between substituted benzoyl chlorides and aniline derivatives. Its structural and functional properties have been explored in several studies, highlighting its relevance in pharmaceutical research and development.
2,4-Dichloro-N-phenylbenzamide belongs to the class of benzamides, which are compounds containing a benzene ring attached to a carbonyl group (amide). This classification is significant due to the biological activities associated with benzamide derivatives, including their roles as enzyme inhibitors and their therapeutic potential.
The synthesis of 2,4-dichloro-N-phenylbenzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with aniline in the presence of a base such as triethylamine. The general procedure can be outlined as follows:
The yield from this reaction can be high, often exceeding 90%, depending on the reaction conditions used .
The molecular structure of 2,4-dichloro-N-phenylbenzamide features a central benzamide moiety with two chlorine substituents on the aromatic ring. The structure can be represented using various notations:
InChI=1S/C13H10Cl2N2O/c14-12-6-5-10(11(15)13(12)16)8-9(7-12)17-3/h5-7H,1-4H2,(H,17)
C1=CC(=C(C=C1)Cl)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)N
The crystal structure analysis reveals that intermolecular interactions such as hydrogen bonding play a crucial role in stabilizing the solid-state structure of this compound .
2,4-Dichloro-N-phenylbenzamide can participate in various chemical reactions typical of amides and aromatic compounds:
These reactions are significant for modifying its structure to enhance biological activity or tailor properties for specific applications .
The mechanism of action for compounds like 2,4-dichloro-N-phenylbenzamide often involves interaction with specific biological targets such as enzymes or receptors.
These properties are crucial for determining its handling and application in laboratory settings .
The primary applications of 2,4-dichloro-N-phenylbenzamide include:
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 1824353-95-8
CAS No.: 946349-58-2